Pentyl Isothiocyanate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
Pentyl Isothiocyanate: A Technical Guide to its Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate family. Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential applications in drug development and proteomics research.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of pentyl isothiocyanate, with a focus on data relevant to researchers in the fields of chemistry and pharmacology.
Chemical Structure and Identification
Pentyl isothiocyanate, also known as 1-isothiocyanatopentane or n-amyl isothiocyanate, is characterized by a five-carbon alkyl chain attached to the isothiocyanate functional group (-N=C=S).[2][3]
// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="4,0!"]; N [label="N", pos="5,0!"]; C_iso [label="C", pos="6,0!"]; S [label="S", pos="7,0!"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; N -- C_iso [label="="]; C_iso -- S [label="="];
// Hydrogens (implicit) H1 [label="H3", pos="-0.5,-0.5!"]; H2 [label="H2", pos="1,-0.5!"]; H3 [label="H2", pos="2,-0.5!"]; H4 [label="H2", pos="3,-0.5!"]; H5 [label="H2", pos="4,-0.5!"];
edge [style=invis]; C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; }
Caption: Chemical structure of pentyl isothiocyanate.
| Identifier | Value |
| IUPAC Name | 1-isothiocyanatopentane[2] |
| CAS Number | 629-12-9[2] |
| Molecular Formula | C6H11NS[2] |
| Molecular Weight | 129.22 g/mol [1] |
| SMILES | CCCCCN=C=S[3] |
| InChI | InChI=1S/C6H11NS/c1-2-3-4-5-7-6-8/h2-5H2,1H3[2] |
| InChIKey | SGHJUJBYMSVAJY-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of pentyl isothiocyanate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Strong, pungent, irritating | [4] |
| Density | 0.930 g/mL | [3] |
| Boiling Point | 193 °C | [3] |
| Melting Point | Not available | |
| Solubility | Very slightly soluble in water; freely soluble in ether.[4] | [4] |
| Refractive Index | 1.497 | [3] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of pentyl isothiocyanate.
Infrared (IR) Spectroscopy
The IR spectrum of pentyl isothiocyanate is available through the NIST WebBook and is a key resource for identifying the characteristic functional groups of the molecule.[5] The most prominent feature is the strong and characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S) which typically appears in the region of 2050-2150 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of pentyl isothiocyanate provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains the electron ionization (EI) mass spectrum for this compound.[6] A notable fragmentation pattern for higher alkyl isothiocyanates like pentyl isothiocyanate is the loss of an SH radical (M-33 peak).[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
Synthesis of Pentyl Isothiocyanate
A general and widely used method for the synthesis of alkyl isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide.[2][8] The following is a generalized protocol that can be adapted for the synthesis of pentyl isothiocyanate.
Materials:
-
Pentylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
A desulfurizing agent (e.g., tosyl chloride, di-tert-butyl dicarbonate)
-
Anhydrous solvent (e.g., dichloromethane, ethanol)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve pentylamine and a stoichiometric amount of a base like triethylamine in an anhydrous solvent.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.
-
Allow the reaction to stir at room temperature for a specified time to form the dithiocarbamate salt intermediate.
-
Cool the reaction mixture again in an ice bath and add the desulfurizing agent portion-wise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Caption: General workflow for the synthesis of pentyl isothiocyanate.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds like pentyl isothiocyanate. It allows for the separation of the compound from a mixture and its identification based on its mass spectrum.[9]
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of isothiocyanates. Due to the lack of a strong chromophore in many aliphatic isothiocyanates, derivatization is often employed to enhance UV detection.[10]
Biological Activity and Signaling Pathways
While specific studies on the biological activity of pentyl isothiocyanate are limited, the broader class of isothiocyanates, particularly phenethyl isothiocyanate (PEITC), has been extensively studied for its chemopreventive and therapeutic properties.[11][12] The biological effects of isothiocyanates are largely attributed to their ability to modulate key cellular signaling pathways. It is plausible that pentyl isothiocyanate shares some of these activities due to the presence of the reactive isothiocyanate group.
Nrf2 Signaling Pathway
Isothiocyanates are potent inducers of the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant and detoxification responses.[13] By reacting with specific cysteine residues on Keap1, isothiocyanates disrupt the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[1]
Caption: Isothiocyanate-mediated activation of the Nrf2 pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Aberrant NF-κB activation is implicated in various chronic diseases, including cancer. Several isothiocyanates, including PEITC, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[12] This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. Studies on PEITC have demonstrated its ability to modulate these pathways, often leading to the induction of apoptosis and inhibition of cancer cell growth.[4] PEITC has been shown to activate pro-apoptotic MAPKs (JNK and p38) while inhibiting pro-survival PI3K/Akt signaling in various cancer cell lines.
Caption: Modulation of MAPK and PI3K/Akt pathways by isothiocyanates.
Applications in Drug Development
The ability of isothiocyanates to modulate multiple signaling pathways makes them attractive candidates for drug development, particularly in the area of cancer chemoprevention and therapy.[11] Their pro-apoptotic, anti-proliferative, and anti-inflammatory properties are of significant interest. While much of the research has focused on PEITC and sulforaphane, the study of other isothiocyanates like pentyl isothiocyanate could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion
Pentyl isothiocyanate is a valuable research compound with well-defined chemical and physical properties. While specific biological data for this particular isothiocyanate is still emerging, the extensive research on related compounds, especially PEITC, provides a strong rationale for its investigation as a potential modulator of key cellular signaling pathways involved in health and disease. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of pentyl isothiocyanate and its potential applications in drug discovery and development.
References
- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. Chemoprevention by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. n-Pentyl isothiocyanate [webbook.nist.gov]
- 6. n-Pentyl isothiocyanate [webbook.nist.gov]
- 7. scispace.com [scispace.com]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
